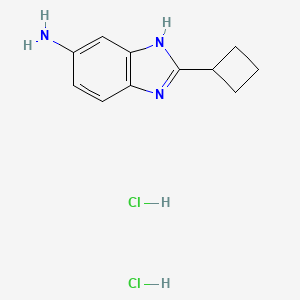

2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Description

2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride is a benzimidazole derivative characterized by a cyclobutyl substituent at the 2-position of the benzodiazole core and a dihydrochloride salt form. The benzodiazole scaffold consists of a fused benzene and imidazole ring, providing a planar structure conducive to π-π stacking interactions . Dihydrochloride salts are commonly employed to enhance aqueous solubility for experimental applications.

Properties

IUPAC Name |

2-cyclobutyl-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-8-4-5-9-10(6-8)14-11(13-9)7-2-1-3-7;;/h4-7H,1-3,12H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJLRKPWCPLXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the benzodiazole core, followed by the introduction of the cyclobutyl group and the amine functionality. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions and reagents used in each step can vary, but common methods include cyclization reactions, amination reactions, and salt formation reactions .

Chemical Reactions Analysis

2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds within the benzodiazole class, including 2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride, may exhibit anticancer properties. Studies have focused on their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, docking studies suggest that this compound can effectively bind to targets such as DOT1L (Disruptor of telomeric silencing 1-like), which is implicated in certain leukemias .

Enzyme Inhibition

The compound's structure allows it to modulate enzyme activity. Investigations into its interactions with enzymes have shown promise in developing inhibitors for various diseases. The ability to bind selectively to enzymatic sites suggests potential therapeutic roles in conditions where enzyme dysregulation is a factor .

Neuroprotective Effects

Preliminary studies suggest that benzodiazole derivatives can exhibit neuroprotective effects. Given the structural similarities with other neuroprotective agents, further exploration of this compound could lead to novel treatments for neurodegenerative diseases such as Alzheimer's .

Polymer Chemistry

The unique chemical structure of this compound makes it suitable for incorporation into polymer matrices. Research indicates that such compounds can enhance the thermal and mechanical properties of polymers, leading to applications in coatings and advanced materials .

Photonic Devices

Due to its electronic properties, this compound may also find applications in photonic devices. The ability to modify light transmission and absorption characteristics makes it a candidate for use in optoelectronic materials .

Case Study 1: Anticancer Research

A study conducted on various benzodiazole derivatives demonstrated that modifications at the nitrogen positions could significantly enhance anticancer activity against specific cancer cell lines. The study highlighted how structural variations influenced binding affinities and biological efficacy, paving the way for targeted drug design involving compounds like this compound .

Case Study 2: Enzyme Inhibition Mechanisms

In a detailed investigation into enzyme inhibition, researchers utilized molecular docking techniques to analyze how this compound interacts with target enzymes. The results indicated a potential mechanism by which this compound could inhibit DOT1L activity, suggesting its utility as a lead compound for further development in therapeutic contexts .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Cyclobutyl-1H-benzodiazol-5-amines dihydrochloride | Contains cyclobutyl group | Potential for diverse biological activities |

| N-cyclobutyl-1H-benzodiazol-2-amines | Slight structural variation | Different biological activity profiles |

| Benzothiazole derivatives | Lacks cyclobutyl group | Established clinical applications |

This table illustrates how variations in structure influence the biological activities and potential applications of related compounds.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

- Fluorophenyl substituents (e.g., 3-fluorophenyl in ) enhance electron-withdrawing capabilities, altering reactivity and enabling selective nucleophilic substitutions.

- Pyridinyl groups () introduce nitrogen-based lone pairs, facilitating coordination with transition metals or biomolecules.

n-Butyl chains () increase lipophilicity, making the compound more suited for membrane permeability in drug design.

Biological and Material Applications :

- Saturated derivatives () exhibit conformational flexibility, useful in binding to dynamic biological targets.

- Fluorinated variants () are prevalent in pharmaceuticals due to improved metabolic stability and bioavailability.

Research Findings and Trends

- Crystallography : SHELX programs () are widely used for structural determination of such compounds, though the cyclobutyl group’s steric effects may complicate crystal packing analysis.

- Safety and Handling: Dihydrochloride salts require stringent safety protocols (e.g., gloves, masks) to avoid dermal or inhalation exposure, as noted for pyridinyl derivatives ().

Biological Activity

2-Cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS Number: 1221722-70-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activities, and potential therapeutic applications.

- Molecular Formula : C11H15Cl2N3

- Molecular Weight : 260.16 g/mol

- Purity : Typically ≥ 95%

- Physical Form : Powder

- Storage Conditions : Room temperature

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available benzodiazole derivatives. The synthetic route often includes cyclization reactions and subsequent amination processes to introduce the cyclobutyl group.

Biological Activity Overview

Research has indicated that benzodiazole derivatives exhibit a wide range of biological activities, including:

Antitumor Activity

Benzodiazole derivatives have been extensively studied for their antitumor properties. For instance:

- In vitro studies have shown that similar compounds exhibit significant antiproliferative effects against various cancer cell lines, such as HCT116 (colon cancer) and KMS-12 BM (multiple myeloma) cells.

- Case Study : A derivative with structural similarities demonstrated an IC50 value of 0.64 μM against the MM1.S multiple myeloma cell line, indicating potent activity .

Kinase Inhibition

Benzodiazoles are known to act as inhibitors of various kinases:

- Example : Compounds in this class have shown inhibition of CDK8 and CDK19 with IC50 values as low as 2.3 nM, demonstrating their potential as targeted cancer therapies .

Antimicrobial Activity

Some studies suggest that benzodiazole derivatives may also possess antimicrobial properties:

- Research Findings : Certain derivatives have shown activity against bacterial strains, although specific data on this compound is limited.

Structure-Activity Relationship (SAR)

The biological activity of benzodiazole derivatives is often influenced by their structural features:

- Substituent Effects : The presence and position of substituents on the benzodiazole ring significantly affect their potency and selectivity for biological targets.

- Case Study Analysis : A study examined various substitutions on the benzodiazole scaffold and found that specific groups enhanced kinase selectivity and overall biological activity .

Toxicological Profile

While specific toxicity data for this compound are sparse, general safety assessments for similar compounds indicate:

- Hazard Statements : May cause skin irritation and respiratory issues upon exposure.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods to confirm the structural integrity of 2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride?

- Answer: Utilize 1H/13C NMR to verify proton and carbon environments, focusing on cyclobutyl and benzodiazol moieties. Mass spectrometry (MS) can confirm molecular weight (e.g., [M+H]+ ion). For crystallographic validation, employ X-ray diffraction using SHELXL for refinement, particularly for resolving hydrogen bonding in dihydrochloride salts .

Q. How can dihydrochloride salt formation impact the compound’s solubility and stability in aqueous solutions?

- Answer: Dihydrochloride salts (2:1 base-to-HCl ratio) generally enhance aqueous solubility due to increased polarity. Stability can be assessed via pH-dependent degradation studies (e.g., HPLC monitoring under varied pH conditions). Compare results to hydrochloride analogs to isolate salt-specific effects .

Q. What synthetic routes are reported for benzodiazol-amine derivatives, and how can purity be optimized?

- Answer: Common methods include cyclocondensation of o-phenylenediamines with carbonyl derivatives. For purity, use column chromatography (silica gel, methanol/dichloromethane gradients) and confirm via HPLC-UV (>98% purity). Avoid side products by controlling reaction temperature and stoichiometry .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) in dihydrochloride salts be resolved?

- Answer: Use SHELXL’s twin refinement tools for twinned data. For disorder, apply PART/SUMP restraints and validate with R1/Rfree convergence tests . High-resolution data (≤1.0 Å) improves model accuracy, particularly for chloride ion placement .

Q. What experimental strategies are recommended to identify the compound’s biological targets (e.g., enzyme inhibition, receptor binding)?

- Answer: Perform receptor binding assays (e.g., radioligand displacement for σ receptors, as seen with Rimcazole dihydrochloride ). Pair with kinetic studies (IC50/Ki determination) and computational docking (e.g., AutoDock Vina) to predict binding modes. Validate via gene expression profiling if epigenetic targets (e.g., LSD1) are suspected .

Q. How can contradictory pharmacological data (e.g., conflicting IC50 values) be reconciled in mechanistic studies?

- Answer: Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization). Control for salt-specific effects by testing free base and hydrochloride analogs. Replicate under standardized conditions (pH, temperature, solvent) to isolate variables .

Q. What computational approaches are suitable for modeling the compound’s interaction with biomacromolecules?

- Answer: Combine molecular dynamics (MD) simulations (AMBER/CHARMM force fields) with density functional theory (DFT) to optimize ligand geometries. Use QM/MM hybrid methods for active-site interactions. Validate against crystallographic data from SHELX-refined structures .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.